molecular formula C27H45IO B1257497 Adosterol (incomplete stereochemistry)

Adosterol (incomplete stereochemistry)

Cat. No.: B1257497
M. Wt: 512.5 g/mol
InChI Key: QJHZPCLORSPENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adosterol (incomplete stereochemistry) involves multiple steps, starting from simpler steroidal precursors. The key steps include iodination and subsequent cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of Adosterol (incomplete stereochemistry) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the desired stereochemistry. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Adosterol (incomplete stereochemistry) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxo, reduced, and substituted derivatives of Adosterol (incomplete stereochemistry) .

Scientific Research Applications

Adosterol (incomplete stereochemistry) has several scientific research applications, including:

    Chemistry: Used as a model compound for studying stereochemical effects in organic reactions.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the field of endocrinology.

    Industry: Used in the synthesis of other complex steroidal compounds.

Mechanism of Action

The mechanism of action of Adosterol (incomplete stereochemistry) involves its interaction with specific molecular targets and pathways. It is known to interact with steroid receptors and enzymes involved in steroid metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various cellular processes through its stereochemical configuration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adosterol (incomplete stereochemistry) is unique due to its specific stereochemical configuration and the presence of the iodomethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHZPCLORSPENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adosterol (incomplete stereochemistry)
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Adosterol (incomplete stereochemistry)
Reactant of Route 6
Adosterol (incomplete stereochemistry)

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